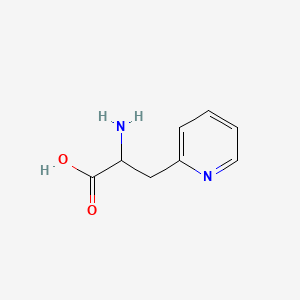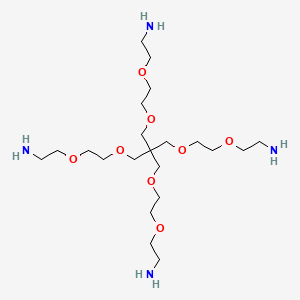![molecular formula C₁₈H₁₉ClN₂O B1145408 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde CAS No. 1136010-98-4](/img/new.no-structure.jpg)
4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is an organic compound with the molecular formula C17H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde typically involves the reaction of piperazine with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of allergic reactions and inflammation.
Medicine: It has been investigated for its potential use in developing anti-allergic and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde involves its interaction with histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, a key mediator of allergic reactions. This inhibition helps reduce symptoms such as itching, swelling, and bronchoconstriction. The compound’s anti-inflammatory effects are also attributed to its ability to modulate the release of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A well-known antihistamine that shares a similar piperazine structure.
Cetirizine: Another antihistamine with a similar mechanism of action.
Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the piperazine ring. These features contribute to its high affinity for histamine H1 receptors and its potent anti-allergic and anti-inflammatory activities. Compared to other antihistamines, this compound and its derivatives may offer improved efficacy and reduced side effects .
Properties
CAS No. |
1136010-98-4 |
|---|---|
Molecular Formula |
C₁₈H₁₉ClN₂O |
Molecular Weight |
314.81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








